molecular formula C18H20N2O5 B2501146 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1396847-74-7

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2501146
CAS No.: 1396847-74-7
M. Wt: 344.367
InChI Key: BWWABNGSBVJGTC-UHFFFAOYSA-N
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Description

This chemical entity, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea, is a synthetic urea derivative supplied for investigative purposes in biochemical and pharmacological research. The compound features a benzodioxole group, a secondary hydroxypropyl linker, and a 2-methoxyphenylurea moiety, presenting a complex structure with potential for diverse molecular interactions . Its molecular formula is C18H20N2O5 and it has a molecular weight of 344.4 g/mol . While specific biological data for this compound is not fully characterized in the public domain, its structural architecture shares features with other patented urea compounds investigated as modulators of ATP-binding cassette transporters, suggesting potential utility in exploring therapies for conditions like cystic fibrosis . The presence of the benzodioxole and methoxyphenyl groups, common in pharmacologically active molecules, makes this a valuable scaffold for structure-activity relationship (SAR) studies, particularly in medicinal chemistry programs targeting G-protein coupled receptors or other enzyme families . Researchers can utilize this high-quality compound as a building block, a reference standard, or a starting point for the discovery and development of new therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-18(22,12-7-8-15-16(9-12)25-11-24-15)10-19-17(21)20-13-5-3-4-6-14(13)23-2/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWABNGSBVJGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-(Benzo[d][1,3]dioxol-5-yl)ethanol with isocyanates under controlled conditions to form the desired urea derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.

Comparison with Similar Compounds

Structural Features

The benzo[d][1,3]dioxol group is a recurring motif in bioactive compounds. Below is a comparative analysis of key structural elements:

Compound Class Core Structure Functional Groups Notable Substituents
Target Urea Derivative Urea Benzo[d][1,3]dioxol, 2-hydroxypropyl, 2-methoxyphenyl Hydroxypropyl chain, urea linkage
Coumarin Derivatives (e.g., 13) Chromen-2-one (lactone) Benzo[d][1,3]dioxol, carbonyl 3-Substituted coumarin backbone
Benzofuran Derivatives (e.g., ) Furopyridine Benzo[d][1,3]dioxol, ethynyl, methoxy 4-Methoxyphenyl, ethynyl linkages
  • Key Observations :
    • The urea group in the target compound enables hydrogen bonding, unlike the lactone in coumarins or the furan in benzofurans.
    • The 2-methoxyphenyl substituent may confer distinct electronic effects compared to 3,4-dimethoxyphenyl groups in coumarin 14 .

Physical Properties

Available data for analogs highlights the impact of substituents:

Compound (Reference) Melting Point (°C) Molecular Weight (g/mol) Spectral Features (IR, NMR)
Coumarin 13 () 168–170 266 IR: 1,715 cm⁻¹ (C=O stretch)
Coumarin 14 () 127–129 282 IR: 1,715 cm⁻¹ (C=O stretch)
Benzofuran () Not reported ~400–450 (estimated) MS: m/z peaks for M+
  • Target Compound : Expected to exhibit a higher melting point than coumarins due to hydrogen bonding from the urea group. Molecular weight is estimated at ~370 g/mol based on structure.

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is a synthetic compound that combines a benzo[d][1,3]dioxole moiety with hydroxypropyl and methoxyphenyl groups. This structural configuration positions it as a potential candidate in drug development due to its diverse biological activities. The compound's unique features may enhance its interactions with various biological targets, making it an interesting subject for pharmacological research.

  • Molecular Formula : C18H20N2O5
  • Molecular Weight : 344.367 g/mol

The presence of the benzo[d][1,3]dioxole structure typically enhances the compound's interaction with biological targets, which is crucial for its pharmacological potential.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Urea derivatives have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines. For instance, studies on related compounds demonstrated significant antiproliferative effects against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biological pathways. For example, derivatives of urea have been noted for their ability to inhibit the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are vital in cancer progression .
  • Antimicrobial Properties : Compounds resembling this compound have been explored for their antibacterial and antifungal activities, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the substituents on the urea moiety and the positioning of functional groups. Research indicates that modifications at the 2-position of the urea can significantly affect its anticancer activity and enzyme inhibition properties .

Case Studies

  • Antiproliferative Activity : A study evaluated various urea derivatives against multiple cancer cell lines. Compounds with structural similarities to this compound showed IC50 values ranging from 0.3 to 5 μM, indicating strong antiproliferative effects .
  • Enzyme Targeting : In vitro studies demonstrated that certain derivatives inhibited PI3K and mTORC1 pathways effectively, suggesting that this compound could be a lead compound for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant inhibition of HCT116, MCF-7, A549 cell lines
Enzyme InhibitionInhibitory activity against PI3K and mTOR pathways
AntimicrobialPotential antibacterial and antifungal properties

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea, and what challenges arise during optimization?

  • Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the benzo[d][1,3]dioxole core. A common approach includes:

  • Step 1 : Gold(I)-catalyzed cyclization to establish the benzodioxole ring (critical for structural integrity) .
  • Step 2 : Introduction of the hydroxypropyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH in THF .
  • Step 3 : Coupling the 2-methoxyphenyl urea moiety using carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Challenges : Low yields in Step 2 due to steric hindrance; purification via column chromatography (silica gel, eluent: DCM/MeOH) is essential. Reaction monitoring by TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and urea NH signals (δ 8.2–9.0 ppm). Contradictions in splitting patterns may arise from rotameric forms; variable-temperature NMR (VT-NMR) at 298–323 K mitigates this .
  • IR Spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Overlapping bands (e.g., benzodioxole C-O) require deconvolution software .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 413.15). Discrepancies in fragmentation patterns are cross-checked with computational tools (e.g., MassFrontier) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-hydroxypropyl group in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the hydroxypropyl group with methyl, ethyl, or acetylated derivatives to assess hydrogen-bonding effects .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. For example, compare IC50 values to determine if hydroxyl steric effects modulate activity .
  • Computational Modeling : MD simulations (AMBER/CHARMM) predict conformational stability and ligand-receptor interactions. Docking studies (AutoDock Vina) identify key residues (e.g., His286 in kinase ATP-binding pockets) .

Q. How should researchers address contradictions in reported biological activity data across different assay systems?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) using cell lines (HEK293 vs. HeLa) with controlled passage numbers .
  • Orthogonal Assays : Validate antiproliferative activity via MTT and ATP-based luminescence assays to rule out false positives from redox interference .
  • Meta-Analysis : Use platforms like PubChem BioActivity Data to compare IC50 ranges and adjust for variables (e.g., solvent DMSO concentration ≤0.1%) .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity of the 2-hydroxypropyl moiety?

  • Methodological Answer :

  • Catalyst Screening : Chiral catalysts (e.g., Jacobsen’s Mn-salen) for asymmetric hydroxylation; monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Flow Chemistry : Continuous flow reactors improve reproducibility and reduce side reactions (e.g., epoxide formation) during propyl group addition .
  • Process Analytical Technology (PAT) : In-line FTIR tracks reaction progress; DOE (Design of Experiments) optimizes temperature (40–60°C) and residence time .

Data Analysis & Experimental Design

Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

  • Methodological Answer :

  • CRISPR Knockout : Generate target gene (e.g., COX-2) KO cell lines; compare compound activity in WT vs. KO models .
  • Proteome Profiling : SILAC-based mass spectrometry identifies off-target protein binding; bioinformatic tools (STRING DB) map interaction networks .
  • Negative Controls : Use structurally similar but inactive analogs (e.g., urea derivatives lacking the methoxyphenyl group) to isolate specific effects .

Q. What statistical approaches reconcile discrepancies in dose-response curves across independent studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism; compare logEC50 values with ANOVA and post-hoc Tukey tests .
  • Bootstrap Resampling : Assess confidence intervals for EC50 to identify outliers caused by assay variability .
  • Meta-Regression : Adjust for covariates (e.g., cell density, serum concentration) using mixed-effects models in R/Bioconductor .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReaction TypeConditionsYield (%)Purity (HPLC)Reference
1CyclizationAu(I), THF, 60°C, 12h6592%
2Hydroxypropyl AdditionNaH, DMF, 0°C→RT, 6h4885%
3Urea CouplingEDC/HOBt, DCM, 24h7295%

Table 2 : Comparative Bioactivity of Structural Analogs

AnalogTarget Enzyme (IC50 nM)Cell Viability (IC50 μM)Reference
Parent Compound120 ± 158.2 ± 1.1
Hydroxypropyl → Methyl950 ± 110>100
Methoxy → Nitro45 ± 65.3 ± 0.8

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